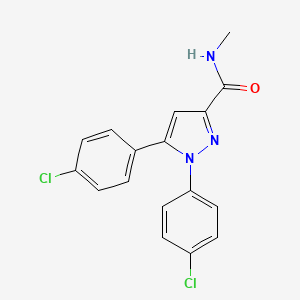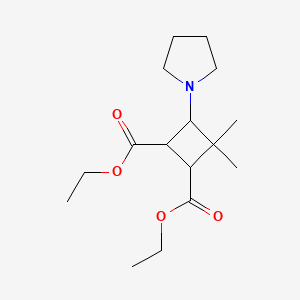![molecular formula C16H7Cl4N5 B3037312 6,7-二氯-2-[1-(3,5-二氯苯基)-1H-1,2,3-三唑-4-基]喹喔啉 CAS No. 477858-63-2](/img/structure/B3037312.png)
6,7-二氯-2-[1-(3,5-二氯苯基)-1H-1,2,3-三唑-4-基]喹喔啉
描述
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modification of quinoline, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
Quinolines, containing a nitrogen group, exhibit important biological activities . The activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary greatly depending on their specific structure and substitutions .科学研究应用
NMDA 受体拮抗剂
6,7-二氯-2-[1-(3,5-二氯苯基)-1H-1,2,3-三唑-4-基]喹喔啉及其相关化合物已被研究其与 N-甲基-D-天冬氨酸 (NMDA) 受体的甘氨酸位点的结合亲和力。它们已证明具有抑制小鼠 NMDA 诱导的过度运动的潜力,表明它们与神经学研究和潜在治疗应用有关 (Fray 等人,2001)。
光电学和电化学
这些化合物已在具有光电学潜在应用的聚合物的合成中得到探索。通过结合苯并三唑和喹喔啉单元,创造了新型单体,揭示了宽吸收和窄带隙等有前景的特性,使其适用于电致变色聚合物等应用 (Özdemir 等人,2012)。
抗菌和抗病毒特性
一些研究集中在喹喔啉衍生物的合成上,以评估其抗菌和抗病毒特性。例如,某些衍生物已显示出对细菌菌株和 SARS-CoV-2 的有效活性,突出了它们在开发新型抗菌和抗病毒剂中的重要性 (Keivanloo 等人,2016); (Seliem 等人,2021)。
杀虫剂应用
喹喔啉衍生物的杀虫特性已得到评估,特别是针对玉米螟 Spodoptera frugiperda。这些化合物表现出显着的杀幼虫和拒食活性,表明它们作为杀虫剂的潜力 (Rosado-Solano 等人,2019)。
缓蚀
喹喔啉衍生物已被用作酸性介质中低碳钢的缓蚀剂。通过各种电化学技术证明的它们在防止腐蚀方面的有效性,使它们与工业应用相关 (Saraswat & Yadav,2020)。
抗癌研究
这些化合物已被合成并评估其抗癌活性。某些衍生物已显示出对各种人类癌细胞系的选择性细胞毒性,表明它们在开发新型抗癌疗法中的潜力 (Othman 等人,2019)。
电致变色应用
喹喔啉衍生物与其他组分的结合导致了具有电致变色特性的聚合物的开发。这些聚合物可以在不同的颜色之间切换,表明它们在电子显示器和其他电致变色器件中的潜在用途 (Wang 等人,2016)。
作用机制
未来方向
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
属性
IUPAC Name |
6,7-dichloro-2-[1-(3,5-dichlorophenyl)triazol-4-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4N5/c17-8-1-9(18)3-10(2-8)25-7-16(23-24-25)15-6-21-13-4-11(19)12(20)5-14(13)22-15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDEAAVTOEBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3037231.png)


![3-chloro-N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B3037238.png)
![3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3037239.png)
![4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3037241.png)

![2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-1H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B3037243.png)
![benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate](/img/structure/B3037248.png)
![3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B3037249.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3037251.png)
![4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037252.png)